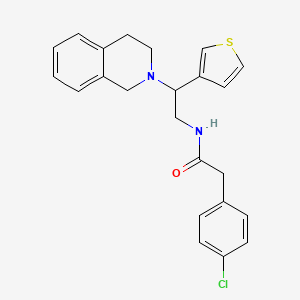
2-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN2OS and its molecular weight is 410.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide has gained attention in recent pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H25ClN4O2
- Molecular Weight : 412.9 g/mol
- CAS Number : 1324094-46-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It has been shown to exhibit:
- Inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) : This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes including pain modulation and neuroprotection .
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly in relation to dopamine and serotonin pathways, potentially impacting mood and behavior .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various human cancer cell lines. The mechanism involves:
- Induction of Apoptosis : Experimental data suggest that the compound promotes apoptotic pathways in cancer cells, leading to decreased cell viability .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, which is crucial for preventing the proliferation of cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro assays have shown:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
- Synergistic Effects : When combined with other antimicrobial agents, it enhances their efficacy, suggesting potential for developing combination therapies .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of the compound on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| PC-3 | 15.0 | Cell cycle arrest at G1 phase |
This study highlights the compound's potential as a therapeutic agent in oncology .
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of the compound in a mouse model of neurodegeneration. Findings included:
- Reduction in Neuroinflammation : Histological analysis revealed decreased markers of inflammation in treated mice.
- Improved Behavioral Outcomes : Treated mice exhibited enhanced cognitive function compared to controls.
These results suggest that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c24-21-7-5-17(6-8-21)13-23(27)25-14-22(20-10-12-28-16-20)26-11-9-18-3-1-2-4-19(18)15-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLPJYMIYOKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














